3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, nitro, and methoxy groups, as well as a benzothiophene core. These features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Nitro Group: Nitration of the benzothiophene core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Dimethoxyphenyl Amine: The final step involves coupling the chlorinated benzothiophene with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The nitro and chloro groups are often found in pharmacologically active compounds, suggesting possible applications in drug discovery.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, dyes, or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group could participate in redox reactions, while the chloro and methoxy groups might influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
- 3-chloro-N-(3-hydroxyphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core and the presence of both nitro and chloro groups. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12Cl2N2O5S |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O5S/c1-25-12-7-10(13(26-2)6-9(12)18)20-17(22)16-14(19)8-4-3-5-11(21(23)24)15(8)27-16/h3-7H,1-2H3,(H,20,22) |
InChI Key |
HYIGIRQELOPDLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)C(=CC=C3)[N+](=O)[O-])Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.